5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene
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Overview
Description
5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with a cyclohexylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography or recrystallization may be employed to obtain the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-bromo-1-(cyclohexylmethoxy)-3-fluoro-2-aminobenzene.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and other oxidized products.
Reduction: Amines and other reduced derivatives.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used as a probe or reagent in biological studies to investigate cellular processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzymes or receptors, to modulate biological processes.
Comparison with Similar Compounds
4-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene
5-Bromo-1-(cyclohexylmethoxy)-2-fluoro-3-nitrobenzene
5-Bromo-1-(cyclohexylmethoxy)-3-fluoro-2-chlorobenzene
Properties
IUPAC Name |
5-bromo-1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c14-10-6-11(15)13(16(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUKTMYVQKUGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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